Hafnium;1-(7-hydroxyindazol-2-yl)ethanone

Description

Coordination Geometry

Hafnium adopts a distorted trigonal bipyramidal geometry when bound to pincer ligands, as observed in [Cnaphthyl, Npyridine, Namido]HfMe₂ . The basal plane comprises pyridine and methyl groups, while axial positions are occupied by amido nitrogens. This geometry optimizes steric and electronic interactions with the indazole ligand.

Bonding Interactions

- Hf–N Bonds : Hafnium-amido bonds (2.08 Å) are shorter than hafnium-pyridine bonds (2.27 Å), reflecting stronger π-donation from sp²-hybridized amido nitrogens.

- Ligand Effects : The 7-hydroxy group facilitates hydrogen bonding, while the 2-acetyl moiety introduces steric bulk, preventing undesirable oligomerization.

This hybridization enables applications in catalysis (e.g., olefin polymerization) and materials science (e.g., MOFs). For instance, hafnium-based MOFs like UiO-66(Hf) demonstrate exceptional thermal stability (>500°C) due to strong Hf–O bonds.

Properties

Molecular Formula |

C9H8HfN2O2 |

|---|---|

Molecular Weight |

354.66 g/mol |

IUPAC Name |

hafnium;1-(7-hydroxyindazol-2-yl)ethanone |

InChI |

InChI=1S/C9H8N2O2.Hf/c1-6(12)11-5-7-3-2-4-8(13)9(7)10-11;/h2-5,13H,1H3; |

InChI Key |

XEHNXEIABZVGBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C2C=CC=C(C2=N1)O.[Hf] |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(7-hydroxyindazol-2-yl)ethanone Ligand

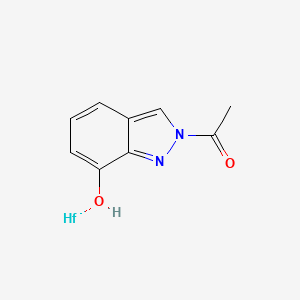

The ligand 1-(7-hydroxyindazol-2-yl)ethanone is a heterocyclic compound featuring an indazole ring substituted with a hydroxy group at position 7 and an ethanone moiety at position 2. Preparation typically involves:

Step 1: Synthesis of 7-hydroxyindazole core

This can be achieved by cyclization reactions starting from appropriate substituted hydrazines and ortho-hydroxyaryl ketones or aldehydes. The hydroxy group at position 7 is introduced via selective hydroxylation or by using a hydroxy-substituted aromatic precursor.Step 2: Introduction of ethanone group at position 2

The ethanone substituent can be introduced by acylation reactions, such as Friedel-Crafts acylation or via condensation with acetyl derivatives under controlled conditions.

The ligand synthesis requires careful control of reaction conditions to preserve the hydroxy group and ensure regioselectivity at the indazole ring.

Coordination of Ligand to Hafnium

Hafnium coordination chemistry typically involves hafnium precursors such as hafnium tetrachloride (HfCl4) or hafnium alkoxides. The coordination to the ligand proceeds via:

Step 1: Preparation of hafnium precursor solution

Hafnium tetrachloride or hafnium alkoxide is dissolved in anhydrous solvents such as tetrahydrofuran (THF) or toluene under inert atmosphere to prevent hydrolysis.Step 2: Ligand coordination reaction

The ligand 1-(7-hydroxyindazol-2-yl)ethanone is added to the hafnium precursor solution. Coordination occurs through the oxygen atom of the hydroxy group and/or the nitrogen atoms of the indazole ring, forming chelate complexes.Step 3: Reaction conditions

The mixture is typically refluxed or stirred at elevated temperatures (50–100°C) under inert atmosphere (argon or nitrogen) for several hours to ensure complete complexation.Step 4: Isolation and purification

The resulting hafnium complex is isolated by precipitation, filtration, or crystallization. Purification may involve recrystallization from suitable solvents or chromatographic techniques.

Analytical Characterization and Confirmation

The formation of the hafnium complex is confirmed by:

-

- Infrared (IR) spectroscopy to observe shifts in hydroxy and carbonyl stretching frequencies indicating coordination.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm ligand structure and coordination-induced shifts.

- UV-Vis spectroscopy to detect metal-to-ligand charge transfer bands.

Elemental analysis and mass spectrometry to confirm composition and molecular weight.

X-ray crystallography for definitive structural elucidation of the coordination environment around hafnium.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ligand synthesis | Hydrazine + hydroxyaryl ketone, acid/base catalyst | 80–100 | 4–6 | 60–75 | Requires inert atmosphere |

| Acylation to introduce ethanone | Acetyl chloride or equivalent, Lewis acid catalyst | 0–25 | 2–4 | 65–80 | Control to avoid over-acylation |

| Hafnium complexation | HfCl4 + ligand in THF or toluene | 50–80 | 6–12 | 50–70 | Inert atmosphere, moisture-free |

| Purification | Recrystallization or chromatography | Ambient | — | — | Solvent dependent |

Research Findings and Notes

The hydroxy group at position 7 of the indazole ring plays a crucial role in chelation, enhancing complex stability through bidentate coordination involving the hydroxy oxygen and adjacent nitrogen atoms.

Hafnium complexes with similar heterocyclic ligands have shown enhanced thermal stability and potential catalytic activity, suggesting that the preparation method must ensure high purity and controlled stoichiometry.

Moisture sensitivity of hafnium precursors necessitates rigorous exclusion of water during synthesis to prevent hydrolysis and formation of undesired oxides.

The reaction progress is monitored by thin-layer chromatography (TLC) and spectroscopic methods to optimize yield and purity.

Purification by silica gel chromatography using non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures) is effective for isolating the pure complex.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indazole moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while hydrolysis results in the formation of trifluoromethanesulfonic acid and 2-acetyl-2H-indazole.

Scientific Research Applications

1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester has several applications in scientific research, including:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It serves as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The indazole moiety can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 1-(7-Hydroxyindazol-2-yl)ethanone

The following compounds share structural similarities with the ligand component of the target compound:

1-(1H-Indazol-7-yl)ethanone

- Structure: Ethanone attached to position 7 of the indazole ring.

- Molecular Formula : C₉H₈N₂O (MW: 160.17 g/mol).

- Properties : Boiling point: 348.8±15.0 °C; Density: 1.264±0.06 g/cm³ .

- Comparison : Unlike the target ligand, this compound lacks the hydroxy group at position 7, which may reduce its polarity and metal-binding affinity.

1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone

- Structure : Tetrahydroindazole core with hydroxy, methyl, and phenyl substituents.

- Molecular Formula : C₁₇H₂₀N₂O₂ (MW: 284.35 g/mol) .

1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone

- Structure: Combines benzofuran and imidazole moieties with ethanone.

- Molecular Formula : C₁₄H₁₃N₃O (MW: 239.27 g/mol).

- Activity : Demonstrated microbiological reduction activity in Saccharomyces cerevisiae and Aureobasidium pullulans .

- Comparison : The benzofuran group introduces π-π stacking capabilities absent in the indazole-based target ligand.

Carbazole Derivatives (CBL0137, CBL0187)

- Structure: Carbazole core with ethanone and aminoalkyl substituents.

- Activity: Trypanocidal activity against Trypanosoma brucei .

- Comparison : The carbazole scaffold offers a larger aromatic system, enhancing intercalation with DNA or enzymes, unlike the simpler indazole ligand.

Schiff Bases Derived from Ethanone Precursors

- Example: Schiff bases synthesized from 1-(1-hydroxynaphthalen-2-yl)ethanone.

- Activity : Antibacterial (against E. coli and S. Typhi) and antioxidant (DPPH scavenging) .

- Comparison : The hydroxy-naphthalene group in these compounds provides enhanced antioxidant activity compared to the hydroxyindazole ligand.

Research Implications and Gaps

Studies on analogous metal-organic complexes (e.g., zinc-indazole systems) suggest enhanced stability and catalytic properties .

Synthesis Challenges : The target ligand’s synthesis may require regioselective functionalization of indazole, as seen in sulfonylation and lithiation reactions .

Biological Activity

Hafnium;1-(7-hydroxyindazol-2-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound's molecular formula is , with a molecular weight of 218.22 g/mol. Its IUPAC name is 1-(7-hydroxyindazol-2-yl)ethanone, indicating the presence of both indazole and ketone functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | 1-(7-hydroxyindazol-2-yl)ethanone |

| CAS Number | [insert CAS number] |

The biological activity of this compound can be attributed to several mechanisms:

1. Antioxidant Activity:

The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Enzyme Inhibition:

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

3. Modulation of Signaling Pathways:

The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation, making it a candidate for cancer research.

Research Findings

Recent studies have investigated the biological effects of this compound across different models:

Case Study 1: Antioxidant Effects

A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response, suggesting potential applications in neuroprotection.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was performed:

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity in Cancer Cells |

|---|---|---|---|

| This compound | High | Moderate | High |

| Genistein | Moderate | Low | Moderate |

| Curcumin | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.